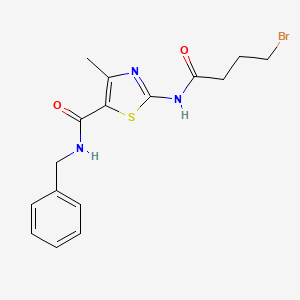![molecular formula C6H5BClN3O2 B8411863 (2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B8411863.png)
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is a heterocyclic compound that contains both a triazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring . The boronic acid group can then be introduced through a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and other advanced techniques can help to increase the efficiency and yield of the synthesis process. Additionally, the use of continuous flow reactors and other modern industrial equipment can further optimize the production process.
化学反应分析
Types of Reactions
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products.
科学研究应用
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid has several scientific research applications, including:
作用机制
The mechanism of action of (2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes . The exact mechanism of action depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound has a similar structure and is also used in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with potential biological activities.
Uniqueness
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is unique due to its specific combination of a triazole and a pyridine ring, as well as the presence of a boronic acid group. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
属性
分子式 |
C6H5BClN3O2 |
|---|---|
分子量 |
197.39 g/mol |
IUPAC 名称 |
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C6H5BClN3O2/c8-6-9-5-4(7(12)13)2-1-3-11(5)10-6/h1-3,12-13H |
InChI 键 |
RYPIKWOVEURGDA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CN2C1=NC(=N2)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B8411781.png)

![2-[(2-Aminoethyl)thiomethyl]-1H-benzimidazole](/img/structure/B8411802.png)
![Ethyl (1-azabicyclo[2.2.2]octan-3-yl)cyanoacetate](/img/structure/B8411810.png)









